molecular formula C23H22N6O2 B12404941 Momelotinib-d8

Momelotinib-d8

Cat. No.: B12404941
M. Wt: 422.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-DBVREXLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Momelotinib-d8 is a deuterium-labeled analog of momelotinib, designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS/MS. This ensures accurate and reliable measurement of momelotinib concentrations in complex biological matrices during pharmacokinetic and metabolism studies. Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, and activin A receptor type 1 (ACVR1) . Its mechanism involves suppressing the hyperactive JAK-STAT signaling pathway, which is a hallmark of myelofibrosis and contributes to splenomegaly and constitutional symptoms . Unlike other JAK inhibitors, momelotinib's unique inhibition of ACVR1 leads to a decrease in circulating hepcidin, a key regulator of iron homeostasis . This reduction in hepcidin increases serum iron availability for erythropoiesis, thereby improving anemia—a major clinical challenge in myelofibrosis . This compound provides critical support for investigative studies aimed at understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Momelotinib D8

Retrosynthetic Analysis of Momelotinib (B1663569) Core Structure

A retrosynthetic analysis of the Momelotinib core simplifies the complex structure into more readily available starting materials. The primary disconnection points are the C-N bonds of the central pyrimidine (B1678525) ring. This approach breaks the molecule down into three key fragments: a substituted aniline, a benzamide (B126) derivative, and a three-carbon unit that forms part of the pyrimidine ring.

A common retrosynthetic strategy, as outlined in several synthesis papers, involves two main disconnections around the 2,4-disubstituted pyrimidine core researchgate.net.

Disconnection 1 (C4-Aryl bond and C2-Amino bond): This leads to a pyrimidine precursor and two separate aryl fragments.

Disconnection 2 (Convergent approach): A more convergent strategy disconnects the pyrimidine ring itself. This deconstruction leads to an aryl guanidine (B92328) intermediate and a β-keto ester or equivalent enaminone fragment researchgate.netresearchgate.netresearchgate.net. This latter approach is often favored for its efficiency.

This analysis points to a convergent synthesis where the two main components, the guanidine and the enaminone, are prepared separately and then combined researchgate.netresearchgate.net.

Established Synthetic Pathways for Momelotinib

The synthesis of Momelotinib has been achieved through several routes, with a focus on efficiency, scalability, and high yield.

Convergent syntheses are a hallmark of efficient chemical manufacturing, and the preparation of Momelotinib is no exception. researchgate.netresearchgate.net These strategies involve the independent synthesis of complex fragments of the molecule, which are then joined together in the final stages.

For Momelotinib, a widely adopted convergent approach involves the condensation of two key intermediates researchgate.netresearchgate.netlookchem.com:

1-(4-morpholinophenyl)guanidine : This fragment contains the morpholine (B109124) ring and the aniline-guanidine moiety.

Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate : This enaminone intermediate provides the benzoyl portion and the backbone for the pyrimidine ring.

The construction of the key intermediates for the convergent synthesis involves several well-defined reaction steps.

Synthesis of 1-(4-morpholinophenyl)guanidine:

This intermediate is typically prepared via a nucleophilic addition reaction between 4-morpholinoaniline (B114313) and cyanamide. researchgate.netgoogle.com The reaction is often conducted in an organic solvent with the addition of acid, followed by heating. google.com

Synthesis of the enaminone intermediate:

This component, methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, is synthesized from methyl 4-acetylbenzoate. researchgate.netgoogle.com The starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which serves as both a reagent and solvent, upon heating. researchgate.netgoogle.com

Final Assembly and Modification:

The two intermediates are condensed, typically in an alcoholic solvent with a base like sodium hydroxide, to form the central pyrimidine ring, yielding a methyl ester precursor to Momelotinib. researchgate.netgoogle.com

This ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. researchgate.net

The final step is an amidation reaction, where the carboxylic acid is coupled with aminoacetonitrile (B1212223) hydrochloride using coupling agents like EDCI and HOBt to form the final Momelotinib product. chemicalbook.com

IntermediateStructureRole in Synthesis
4-MorpholinoanilineStarting material for the guanidine fragment.
1-(4-Morpholinophenyl)guanidineKey convergent fragment containing the morpholine moiety. researchgate.net
Methyl 4-acetylbenzoateStarting material for the enaminone fragment. researchgate.net
Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoateKey enaminone fragment for pyrimidine ring formation. researchgate.net
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acidThe penultimate carboxylic acid intermediate before final amidation. chemicalbook.com

Methodologies for Site-Specific Deuterium (B1214612) Incorporation (d8 Labeling)

The synthesis of Momelotinib-d8 requires the specific replacement of eight hydrogen atoms with deuterium. The most logical location for this labeling is the morpholine ring (C4H8O), a site often susceptible to metabolic oxidation. The introduction of deuterium can strengthen the C-D bonds relative to C-H bonds, a phenomenon known as the kinetic isotope effect, which can slow metabolic processes at that site. nih.govbeilstein-journals.org

The most direct and efficient method for producing this compound is through the use of deuterated starting materials. clearsynth.comsimsonpharma.com This strategy ensures the precise placement and high isotopic enrichment of deuterium in the final molecule.

The synthesis would mirror the established convergent pathway for Momelotinib but would begin with a deuterated analog of a key building block. The logical starting point is 4-morpholinoaniline-d8 , where all eight hydrogen atoms on the morpholine ring are replaced with deuterium. This deuterated intermediate would then be carried through the synthetic sequence:

Synthesis of 1-(4-morpholinophenyl-d8)guanidine : 4-morpholinoaniline-d8 is reacted with cyanamide.

Convergent Cyclization : The resulting deuterated guanidine is condensed with the non-deuterated enaminone intermediate (methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate).

Hydrolysis and Amidation : The subsequent hydrolysis and final amidation steps proceed as with the non-deuterated synthesis to yield this compound.

This approach confines the isotopic label to the desired morpholine ring without affecting other positions on the molecule. vulcanchem.com The use of deuterated reagents is a common and powerful technique in chemical synthesis to create isotopically labeled compounds for various research applications. clearsynth.comwiseguyreports.com

Hydrogen-Deuterium (H-D) exchange is another fundamental method for introducing deuterium into a molecule. wikipedia.org These reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.orgmdpi.com The exchange can be uncatalyzed for labile protons (e.g., in O-H or N-H groups) or catalyzed by acids, bases, or metals for less reactive C-H bonds. wikipedia.orgmdpi.com

While H-D exchange is a powerful tool, its application for the specific synthesis of this compound by post-synthesis modification would be challenging. The C-H bonds on the morpholine ring are generally non-activated and would require harsh conditions for exchange, which could compromise the integrity of the rest of the molecule or lead to non-specific labeling. mdpi.com However, H-D exchange can be used to prepare deuterated building blocks. For instance, precursors to the morpholine ring could potentially be deuterated via exchange reactions under specific catalytic conditions before being incorporated into the synthetic scheme. acs.org

Isotopic Purity and Enrichment Assessment Techniques

The determination of isotopic purity and the extent of deuterium enrichment are critical quality control steps in the synthesis of deuterated compounds like this compound. These assessments ensure that the desired level of deuterium incorporation has been achieved and that the final product is suitable for its intended application, such as in pharmacokinetic studies where a stable, heavy-isotope internal standard is required for accurate quantification by mass spectrometry. jpionline.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a primary and powerful technique for evaluating isotopic purity. nih.govnih.gov It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the unlabeled (d0) Momelotinib and its deuterated isotopologues (d1, d2, d3, etc.). oup.com

Key MS-based approaches include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used method that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.org For this compound, an LC-MS method would separate the deuterated compound from any non-deuterated starting materials or byproducts. The mass spectrometer then analyzes the eluting compound, providing a spectrum that shows the distribution of different isotopologues. The relative intensities of the peaks corresponding to Momelotinib-d0, this compound, and other partially deuterated species are used to calculate the isotopic purity and enrichment. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be crucial for distinguishing between isobaric interferences and the deuterated analyte. This level of precision helps in the unambiguous identification and quantification of the desired deuterated compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion (e.g., the molecular ion of this compound) is selected and fragmented. The resulting fragment ions provide structural information and can be used to confirm the location of the deuterium labels within the molecule. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, researchers can verify that deuteration has occurred at the intended positions.

A critical aspect of quantitative MS analysis is the use of an appropriate internal standard. oup.com Ideally, a different isotopologue of the analyte (e.g., Momelotinib-d4 as an internal standard for this compound analysis) would be used to ensure similar chromatographic behavior and ionization efficiency, leading to more accurate and precise quantification. jpionline.orgmedchemexpress.com

Table 1: Representative Mass Spectrometry Data for Isotopic Enrichment

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)
Momelotinib-d0416.19416.2< 1
Momelotinib-d7423.23423.22-5
This compound424.24424.2> 95

This table is illustrative and actual values may vary depending on the specific synthesis and analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the desired positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, confirming the location of the labels.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H). This results in characteristic changes in the ¹³C NMR spectrum, such as the splitting of carbon signals into multiplets, which can be used to confirm deuteration.

Table 2: Illustrative NMR Data for Site of Deuteration

Position in Momelotinib Structure¹H NMR Signal (Non-deuterated)¹H NMR Signal (Deuterated)
Morpholine ring protonsPresentAbsent or significantly reduced
Specific aromatic protonsPresentPresent

This table provides a simplified representation of expected NMR results.

Isotopic Enrichment Factor

The "isotopic enrichment factor" is a quantitative measure of the level of deuterium incorporation. google.comgoogle.com It is defined as the ratio of the isotopic abundance of deuterium in the synthesized compound to its natural abundance (approximately 0.015%). google.comgoogle.comgoogle.com A high isotopic enrichment factor is desirable and is often a key specification for deuterated standards. For instance, a compound might be required to have an isotopic enrichment factor of at least 3500, which corresponds to 52.5% deuterium incorporation at each designated position. google.comgoogle.com High deuterium incorporation (e.g., >98%) is often sought to minimize cross-contribution of signals between the deuterated standard and the non-deuterated analyte in quantitative assays. oup.com

Advanced Analytical Methodologies for Momelotinib and Its Deuterated Analog

Principles of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Small Molecule Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of small molecules in complex mixtures. bioagilytix.comreachemchemicals.comchemyx.com The process begins with liquid chromatography (LC), which separates compounds based on their physicochemical properties as they interact with a stationary phase (a column) and a mobile phase (a solvent). reachemchemicals.comchemyx.com This separation is crucial for isolating the analyte of interest from other components in the sample. bioagilytix.com

Following chromatographic separation, the sample is introduced into the mass spectrometer (MS). chemyx.com A key component in this transition is the ionization source, which converts the neutral analyte molecules into charged ions. chemyx.comnih.gov Electrospray ionization (ESI) is a commonly used "soft" ionization technique that is well-suited for a wide range of molecules, including moderately polar compounds like many pharmaceutical drugs. nih.gov

The generated ions are then directed into the mass analyzer. chemyx.com In tandem mass spectrometry (MS/MS), two mass analyzers are used in sequence. bioagilytix.com A common configuration is the triple quadrupole (QqQ) mass spectrometer. The first quadrupole (Q1) selects ions of a specific mass-to-charge ratio (m/z) corresponding to the parent ion of the analyte. These selected ions then pass into a collision cell (q2), where they are fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the third quadrupole (Q3), which selects a specific fragment ion for detection. bioagilytix.com This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, significantly reducing background noise and interference. nih.gov The combination of the retention time from the LC and the specific parent-to-fragment ion transition from the MS/MS provides a highly specific and quantitative measurement of the target analyte. bioagilytix.comchemyx.com

Development and Validation of Bioanalytical Methods for Momelotinib (B1663569) Quantification

The development and validation of robust bioanalytical methods are critical for accurately measuring momelotinib concentrations in biological samples, which is essential for pharmacokinetic studies. jpionline.orgnih.gov These methods must be proven to be reliable, reproducible, and accurate. jpionline.orgnih.gov

Sample Preparation Techniques for Biological Matrices

Biological matrices such as plasma and tissue homogenates are complex, containing proteins, lipids, and other endogenous substances that can interfere with analysis. Therefore, sample preparation is a crucial first step to remove these interferences and isolate the analyte of interest. jpionline.orgresearchgate.net

One of the most common and straightforward methods for sample preparation is protein precipitation . nih.govuu.nl This technique involves adding an organic solvent, such as acetonitrile (B52724), to the biological sample. nih.govuu.nl The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. The supernatant, containing the analyte, is then collected for analysis. google.com This method is often favored for its simplicity and efficiency. jpionline.org For instance, in the analysis of momelotinib, protein precipitation with acetonitrile has been effectively used. nih.gov

Another widely used technique is liquid-liquid extraction (LLE) . LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The analyte partitions into the organic phase, leaving interfering substances behind in the aqueous phase. This method can offer cleaner extracts compared to protein precipitation.

Chromatographic Separation Parameters

Effective chromatographic separation is key to resolving momelotinib and its internal standard from endogenous matrix components. nih.govjpionline.org The choice of the stationary phase (column chemistry) and the mobile phase composition are critical parameters that are optimized during method development.

For the analysis of momelotinib, a Symmetry C18 column has been shown to be effective. jpionline.orgresearchgate.net A C18 column has a stationary phase consisting of silica (B1680970) particles that are chemically bonded with 18-carbon alkyl chains, making it a type of reversed-phase chromatography. This type of column is well-suited for separating moderately polar to nonpolar compounds.

The mobile phase , which carries the sample through the column, is typically a mixture of an aqueous component and an organic solvent. For momelotinib analysis, a common mobile phase consists of a mixture of acetonitrile and an aqueous solution of 0.1% formic acid. jpionline.orgresearchgate.net The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer. The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. nih.govjpionline.org The flow rate of the mobile phase is also a critical parameter that affects the separation and analysis time. jpionline.orgresearchgate.net

ParameterValue/DescriptionSource(s)
Column Chemistry Symmetry C18, 250 mm x 4.6 mm, 5 µm jpionline.orgresearchgate.net
Mobile Phase Acetonitrile and 0.1% formic acid (45:55, v/v) jpionline.orgresearchgate.net
Flow Rate 1.0 mL/min jpionline.orgresearchgate.net
Injection Volume 10 µL researchgate.net
Total Run Time 5.0 min jpionline.orgresearchgate.net
Momelotinib Retention Time 2.524 min jpionline.org

Mass Spectrometric Detection Parameters

The mass spectrometer is set to detect momelotinib and its internal standard with high specificity and sensitivity. nih.gov

Electrospray ionization (ESI) in the positive ion mode is a common choice for the analysis of momelotinib. jpionline.orgresearchgate.net ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, generating protonated molecular ions [M+H]+.

Multiple Reaction Monitoring (MRM) is employed for quantification. jpionline.org This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific to the analyte, which minimizes interference from other compounds in the matrix. For momelotinib, the mass-to-charge ratio (m/z) transition of 415.4 → 160.5 has been utilized. jpionline.orgresearchgate.net

ParameterSettingSource(s)
Ionization Mode Positive Electrospray Ionization (ESI) jpionline.orgresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) jpionline.org
Momelotinib m/z Transition 415.4 → 160.5 jpionline.orgresearchgate.net

Role of Momelotinib-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. researchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. waters.comscispace.comnih.gov this compound is a form of momelotinib where eight hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).

Rationale for SIL-IS Application in Quantitative Bioanalysis

The primary rationale for using a SIL-IS is to correct for variability during sample preparation and analysis. waters.com A SIL-IS is chemically and physically very similar to the analyte, meaning it behaves almost identically during extraction, chromatography, and ionization. waters.comscispace.com

Any loss of analyte during sample processing, such as incomplete extraction or degradation, will be mirrored by a proportional loss of the SIL-IS. Similarly, any variations in the ionization efficiency in the mass spectrometer, often caused by matrix effects, will affect both the analyte and the SIL-IS to a similar extent. researchgate.netwaters.com By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively compensated for, leading to more accurate and precise quantification. waters.com This is particularly crucial when dealing with the inter-individual variability of biological matrices, where matrix effects can differ significantly between samples from different individuals. nih.govnih.gov The use of a SIL-IS like this compound is therefore essential for obtaining reliable and robust data in pharmacokinetic and other clinical studies. nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of Momelotinib Utilizing Deuterated Tracers

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are crucial for early assessment of a drug candidate's metabolic stability and for identifying the enzymes responsible for its metabolism. These studies provide foundational knowledge for predicting in vivo pharmacokinetics.

Hepatic Microsomal and Hepatocyte Incubation Systems

Initial investigations into the metabolic stability of Momelotinib (B1663569) are conducted using hepatic microsomes and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. Incubating Momelotinib in these systems allows researchers to determine the rate of its degradation and to identify the resulting metabolites. The use of deuterated tracers, such as Momelotinib-d8, in parallel experiments can help to confirm metabolic pathways and distinguish drug-related material from endogenous compounds.

Identification of Cytochrome P450 (CYP) Isoforms and Aldehyde Oxidase in Metabolism

Studies have revealed that the metabolism of Momelotinib is complex, involving multiple cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In vitro data indicate that CYP3A4 is the primary contributor, with CYP2C8, CYP2C19, CYP2C9, and CYP1A2 also playing a role. nih.govdrugbank.com Furthermore, the formation of its major metabolite, M21, involves a sequential reaction initiated by CYP enzymes followed by metabolism by aldehyde oxidase (AOX). nih.govresearchgate.net The involvement of multiple enzymes suggests a lower likelihood of clinically significant drug-drug interactions when co-administered with an inhibitor or inducer of a single CYP enzyme. nih.gov

Preclinical In Vivo Pharmacokinetic Characterization (e.g., Rodent Models)

Following in vitro characterization, preclinical in vivo studies in animal models, such as rodents, are essential to understand the drug's behavior in a whole-organism setting.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Preclinical studies in rodent models have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Momelotinib. sci-hub.st Following oral administration, Momelotinib is rapidly absorbed. researchgate.netnih.gov The majority of the administered dose is excreted as metabolites, primarily in the feces (approximately two-thirds) and to a lesser extent in the urine (approximately one-third). nih.gov Studies using radiolabeled Momelotinib ([14C]MMB) have shown that radioactivity is primarily recovered in the feces. researchgate.netnih.gov The mean blood-to-plasma ratio of radioactivity was 0.72, suggesting a low association of Momelotinib and its metabolites with blood cells. researchgate.netnih.gov

Systemic Exposure and Bioavailability Determination

In rodent models, the systemic exposure to Momelotinib and its metabolites has been characterized. sci-hub.st Notably, there are species-specific differences in metabolite profiles. For instance, at a steady state, the M19 metabolite was more abundant in rats and dogs than in humans, whereas the M21 plasma AUC was 4.5-fold more abundant in humans than in rats and was not detectable in dogs. sci-hub.st The oral bioavailability of Momelotinib is high. drugbank.com In a standard rodent model of myelofibrosis, treatment with Momelotinib led to the normalization of circulating inflammatory cytokines and hematological parameters.

Table 1: Key Pharmacokinetic and Metabolic Enzymes of Momelotinib

ParameterDescription
Primary Metabolizing EnzymesCYP3A4, CYP2C8, CYP2C19, CYP2C9, CYP1A2, Aldehyde Oxidase nih.govresearchgate.netdrugbank.com
Major Active MetaboliteM21 (morpholino lactam) researchgate.netsynzeal.com
M21 Formation PathwaySequential action of Cytochrome P450 and Aldehyde Oxidase nih.govresearchgate.net
Excretion RoutesPrimarily feces (approx. 2/3), secondarily urine (approx. 1/3) nih.gov

Table 2: Preclinical Species Differences in Momelotinib Metabolite Exposure

MetaboliteRelative Abundance in Rodents (Rats) vs. Humans
M19More abundant in rats sci-hub.st
M214.5-fold more abundant in humans sci-hub.st

Impact of Deuteration on Pharmacokinetic Parameters

The use of deuterated compounds, such as this compound, is a common strategy in pharmacokinetic studies, primarily as internal standards for quantitative analysis. However, the incorporation of deuterium (B1214612) can also substantively alter the metabolic profile of a drug, a concept known as the kinetic isotope effect. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions. This substitution can strengthen the chemical bonds (e.g., Carbon-Deuterium vs. Carbon-Hydrogen), making them more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

This increased metabolic stability can lead to several changes in pharmacokinetic parameters. A successfully deuterated compound may exhibit a longer biological half-life, increased area under the curve (AUC), and a higher maximum concentration (Cmax). nih.gov Furthermore, clearance of the drug may be reduced. nih.govnih.gov By slowing down metabolism at a specific site, deuteration can also redirect metabolic pathways, potentially reducing the formation of toxic metabolites. nih.gov While specific preclinical pharmacokinetic data for this compound is not extensively detailed in the public domain, the theoretical impact of deuteration suggests it could lead to altered clearance and exposure levels compared to the non-deuterated parent compound.

Investigation of Transporter Interactions (e.g., P-glycoprotein, BCRP, OATP1B1, OATP1B3)

Preclinical in vitro studies have established that both Momelotinib and its major active metabolite, M21, are substrates for several key drug transporters. These include the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. nih.gov The interaction with these transporters is crucial for understanding the drug's absorption, distribution, and potential for drug-drug interactions (DDIs).

Coadministration of Momelotinib with a potent inhibitor of OATP1B1/1B3, such as a single dose of rifampin, resulted in a moderate increase in Momelotinib plasma exposure, with a 40% increase in Cmax and a 57% increase in AUC. nih.gov Conversely, when Momelotinib was administered with ritonavir, an inhibitor of P-gp and BCRP (as well as CYP3A4), no clinically meaningful change in Momelotinib's pharmacokinetics was observed. nih.gov

In Vitro Transporter Substrate and Inhibitor Profiling

In vitro assays are critical for determining if a drug candidate is a substrate or an inhibitor of specific transporters, thereby predicting potential DDIs. bioivt.comuzh.ch Studies have shown that Momelotinib is not only a substrate of transporters but also an inhibitor of BCRP. nih.gov Clinical studies confirmed this in vitro finding, showing that Momelotinib significantly increased the plasma exposure of the BCRP substrate rosuvastatin, with the Cmax increasing by 220% and the AUC by 170%. nih.gov This confirms Momelotinib's role as a BCRP inhibitor. nih.gov

Below is a summary of Momelotinib's transporter interaction profile based on in vitro and clinical DDI studies.

TransporterRole of Momelotinib/M21Interaction Details
P-glycoprotein (P-gp) SubstrateMomelotinib and M21 are substrates in vitro. nih.gov
BCRP Substrate and InhibitorMomelotinib and M21 are substrates in vitro. nih.gov Momelotinib is a clinical inhibitor, significantly increasing exposure of BCRP substrates like rosuvastatin. nih.gov
OATP1B1/OATP1B3 SubstrateMomelotinib and M21 are substrates in vitro. nih.gov Coadministration with an OATP1B1/1B3 inhibitor (single-dose rifampin) moderately increased Momelotinib exposure. nih.gov

Implications of Metabolite Activity in Preclinical Models

In preclinical in vitro models, M21 has been shown to be a potent inhibitor of Janus Kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), the same targets as the parent compound. nih.govdrugbank.com The pharmacological activity index for M21 is estimated to be approximately 40% of the parent drug, Momelotinib. researchgate.net Given that the mean ratio of M21 to Momelotinib for AUC ranges from 1.4 to 2.1, this active metabolite is a major contributor to the in vivo pharmacological activity observed after Momelotinib administration. drugbank.comresearchgate.net Both Momelotinib and M21 inhibit ACVR1, which leads to the suppression of hepcidin (B1576463), an increase in iron availability, and subsequently, improved red blood cell production. drugbank.comnih.gov

The following table summarizes the key characteristics of Momelotinib and its active metabolite M21.

CompoundTarget(s)Key Metabolic PathwayRelative Pharmacological Activity
Momelotinib JAK1, JAK2, ACVR1Metabolism primarily by multiple CYP enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP1A2). nih.govdrugbank.comParent Compound
M21 JAK1, JAK2, ACVR1Formed by initial CYP oxidation followed by aldehyde oxidase metabolism. nih.govdrugbank.comApproximately 40% of Momelotinib. researchgate.net

Molecular and Cellular Mechanism of Action Studies of Momelotinib

Cellular Pathway Modulation

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary target of momelotinib (B1663569). nih.govnih.gov Aberrant activation of this pathway is a known driver of myeloproliferative neoplasms (MPNs). nih.govnih.govtargetedonc.com Momelotinib exerts its therapeutic effect by inhibiting JAK kinases, which in turn blocks the phosphorylation and activation of STAT proteins. nih.govdrugbank.com

Cellular assays have confirmed that momelotinib effectively inhibits cytokine-mediated, JAK-dependent STAT phosphorylation. nih.gov Studies in whole blood from patients with myelofibrosis demonstrated that momelotinib administration leads to the inhibition of STAT3 phosphorylation. nih.govdrugbank.com This inhibition was maximal at two hours post-dose and was sustained for at least six hours. nih.gov Specifically, in HEL (human erythroleukemia) cells, momelotinib inhibited the phosphorylation of STAT5 with an IC₅₀ of 400 nM. nih.gov The resulting suppression of STAT-mediated gene transcription disrupts signals that promote the proliferation and survival of malignant cells and reduces the production of inflammatory cytokines. nih.govoaepublish.com

In addition to its primary effects on the JAK-STAT pathway, momelotinib has been shown to modulate other critical signaling networks. Research indicates that momelotinib can inhibit the PI3K/AKT and Ras/MAPK signaling pathways when they are activated by growth factors such as IL-6 and IGF-1. chemsrc.commedchemexpress.com These pathways are crucial for regulating cell differentiation, proliferation, and survival. mdpi.com The Ras/MAPK cascade, in particular, is a well-established downstream effector of oncogenic RAS signaling. mdpi.com While the primary mechanism of momelotinib is through JAK inhibition, its ability to affect these other cascades suggests a broader impact on cellular signaling networks that contribute to cancer cell growth and survival. chemsrc.commedchemexpress.comnih.gov

In Vitro Cellular Responses

The inhibitory effects of momelotinib on key signaling pathways translate into specific cellular responses, including the suppression of proliferation and induction of apoptosis in various cancer cell models. nih.govmedchemexpress.com It has shown potent activity against cell lines that are dependent on JAK2 signaling for their growth and survival. nih.govmedchemexpress.comselleckchem.com For instance, it inhibits the proliferation of Ba/F3 cells engineered to express MPLW515L and in human erythroleukemia (HEL) cells that harbor the JAK2V617F mutation. nih.govmedchemexpress.com

Notably, momelotinib selectively suppresses the growth of JAK2V617F-positive erythroid colonies from patients with polycythemia vera. chemsrc.comnih.govmedchemexpress.com It also induces apoptosis in JAK2-dependent hematopoietic cell lines and primary multiple myeloma cells. nih.govmedchemexpress.com Conversely, it shows significantly less activity against cell lines not dependent on JAK signaling, such as the BCR-ABL1-positive K562 cell line, demonstrating its selectivity. nih.gov

Cell Line / ConditionEffectIC₅₀Reference
Ba/F3-wt (IL-3 stimulated)Inhibition of proliferation1400 nM medchemexpress.comselleckchem.com
Ba/F3-MPLW515LInhibition of proliferation200 nM nih.govmedchemexpress.comselleckchem.com
CHRF-288-11 (JAK2T875N)Inhibition of proliferation1 nM chemsrc.commedchemexpress.com
Ba/F3-TEL-JAK2Inhibition of proliferation700 nM chemsrc.commedchemexpress.com
HEL (human erythroleukemia)Inhibition of proliferation1500 nM nih.gov
K562 (BCR-ABL1)Inhibition of proliferation58,000 nM nih.gov
JAK2V617F-positive erythroid coloniesInhibition of colony growth2 - 4 µM chemsrc.comnih.govmedchemexpress.com

Inhibition of Cell Proliferation in Cell Lines

Momelotinib has demonstrated the ability to inhibit the proliferation of a variety of cancer cell lines, particularly those that are dependent on the JAK/STAT signaling pathway for their growth and survival. nih.gov Its antiproliferative activity is dose-dependent and varies across different cell types, showing particular potency against cells with activating mutations in the JAK2 or MPL genes. medchemexpress.comselleckchem.com

For instance, in studies using Ba/F3 cells, a murine pro-B cell line, Momelotinib's inhibitory effect was significantly more pronounced in cells engineered to express mutated forms of JAK2 or MPL compared to the parental cells stimulated with interleukin-3 (IL-3). nih.govmedchemexpress.comtargetmol.com The half-maximal inhibitory concentration (IC50) in parental Ba/F3 cells was 1400 nM, whereas for Ba/F3 cells with the MPLW515L mutation, the IC50 was a much lower 200 nM. nih.govmedchemexpress.com Similarly, human erythroleukemia (HEL) cells, which harbor the JAK2V617F mutation, were inhibited with an IC50 of 1,500 nM. nih.gov In contrast, the K562 cell line, which relies on the BCR-ABL1 fusion protein rather than JAK2 signaling, was significantly less sensitive, with an IC50 of 58,000 nM. nih.gov

The compound also shows potent activity against cell lines derived from acute myeloid leukemia (AML) that have FLT3-ITD mutations, such as MV4-11 and Molm13 cells, with IC50 values of 203 nM and 165 nM, respectively. biorxiv.org Studies on various lymphoid cell lines have reported IC50 values in the range of 1.8 to 9.6 μM. nih.gov

Below is an interactive table summarizing the IC50 values of Momelotinib in various cell lines.

Induction of Apoptosis in Cellular Models

In addition to inhibiting cell proliferation, Momelotinib has been shown to induce apoptosis, or programmed cell death, in various cancer cell models. This effect is particularly evident in hematopoietic cell lines that are dependent on JAK2 signaling. nih.govnewdrugapprovals.org Research has demonstrated that treatment with Momelotinib at concentrations between 0.5 and 1.5µM led to both growth suppression and apoptosis in these dependent cell lines, while nonhematopoietic cells remained unaffected. newdrugapprovals.org

In models of multiple myeloma, Momelotinib was found to induce apoptosis on its own and also worked synergistically with conventional therapies. selleckchem.comnewdrugapprovals.org This suggests that inhibiting the JAK/STAT pathway can trigger the cell's intrinsic death mechanisms. newdrugapprovals.org Further studies in lymphoid cell lines showed that combining Momelotinib with another agent, citarinostat, resulted in a significant increase in apoptosis, reaching levels of 39% to 48% in sensitive cells. nih.gov This apoptotic induction was linked to the mitochondrial pathway, as evidenced by the upregulation of caspase-9, a key initiator caspase in this process. nih.govresearchgate.net

In the context of solid tumors, such as glioblastoma, Momelotinib was found to enhance the apoptotic effects of the standard chemotherapy agent temozolomide. spandidos-publications.com This indicates that the inactivation of the JAK2/STAT3 pathway by Momelotinib can lower the threshold for apoptosis induction by other cytotoxic agents, potentially overcoming chemoresistance. spandidos-publications.com

Modulation of Erythroid Colony Growth in in vitro systems

Momelotinib exhibits a distinct modulatory effect on the growth of erythroid colonies, which is of particular interest for its potential to alleviate anemia associated with myelofibrosis. gsk.comnih.gov In vitro studies using cells from patients with polycythemia vera (PV) have shown that Momelotinib selectively suppresses the growth of erythroid colonies that carry the JAK2V617F mutation. nih.govnih.govdovepress.com The IC50 value for this inhibition has been reported to be in the range of 2 µM to 4 µM. medchemexpress.comselleckchem.comtargetmol.com This inhibitory action on mutated erythroid progenitors is a direct consequence of its JAK2 inhibition. nih.gov Interestingly, the suppressive effect could be partially reversed by the addition of external erythropoietin, a key hormone for red blood cell production. researchgate.net

Beyond its impact on JAK2, Momelotinib's ability to inhibit ACVR1 is crucial for its effect on erythropoiesis. gsk.comnih.govdovepress.com ACVR1 is a receptor that, when activated, increases the production of hepcidin (B1576463), a hormone that blocks iron absorption and release, leading to anemia of chronic disease. nih.govnih.gov By inhibiting ACVR1, Momelotinib reduces hepcidin levels, which in turn increases the availability of iron for red blood cell production. gsk.comnih.gov This mechanism is believed to be a primary contributor to the improvements in anemia and transfusion independence observed in clinical settings. nih.govnih.gov This dual action—suppressing malignant cell growth via JAK2 inhibition while simultaneously improving anemia through ACVR1 inhibition—differentiates Momelotinib from other JAK inhibitors. gsk.com

Advanced Research Applications and Future Perspectives of Momelotinib D8

Deuterated Probes in Mechanistic and Kinetic Studies

The use of deuterated compounds is a cornerstone of modern mechanistic and kinetic studies in drug metabolism. The increased strength of the C-D bond can lead to a slower rate of bond cleavage in reactions where this is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgvulcanchem.com This property makes deuterated probes like Momelotinib-d8 invaluable for elucidating the metabolic fate of a drug.

By strategically placing deuterium (B1214612) atoms at sites on the Momelotinib (B1663569) molecule susceptible to metabolism, researchers can investigate its biotransformation pathways. If deuteration at a specific position results in a significantly slower rate of metabolism, it provides strong evidence that this site is a primary target for metabolic enzymes, often those of the cytochrome P450 (CYP) superfamily. cdnsciencepub.com A patent for deuterated Momelotinib notes that deuterium modification can be used to slow CYP-mediated metabolism. google.com This approach allows for:

Identification of Metabolic "Soft Spots": Pinpointing the exact molecular locations vulnerable to metabolic breakdown. nih.gov

Elucidation of Reaction Mechanisms: Understanding the step-by-step process of how the parent drug is converted into its various metabolites. simsonpharma.com

Metabolic Switching Analysis: Observing if blocking one metabolic pathway via deuteration diverts the drug's metabolism to alternative, secondary pathways. uniupo.it This is critical for identifying and characterizing all potential metabolites, including any that might be reactive or toxic.

For instance, the development of deucravacitinib, a deuterated TYK2 inhibitor, involved deuterium incorporation to prevent the formation of non-selective metabolites, thereby preserving the drug's high specificity. nih.gov Similarly, this compound can be used in comparative in vitro studies using liver microsomes or S9 fractions to precisely measure the reduction in the formation of specific metabolites compared to the non-deuterated parent compound. google.comuniupo.it

Application in Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive "gold standard" method for quantitative analysis, offering exceptional accuracy and precision. osti.govnih.gov The technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). scispace.com this compound is ideally suited for this role in the quantitative analysis of Momelotinib in complex biological matrices such as plasma, serum, and tissue. jpionline.orgmdpi.com

The process involves adding a precisely known quantity of this compound to a sample containing an unknown quantity of Momelotinib before any sample processing or extraction occurs. osti.gov Because this compound is chemically almost identical to Momelotinib, it behaves the same way during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. wuxiapptec.comresearchgate.net Any loss of analyte during sample workup will be accompanied by a proportional loss of the deuterated internal standard.

During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument can distinguish between the analyte and the IS based on their mass difference. lcms.cz By measuring the ratio of the signal from the native analyte (Momelotinib) to that of the deuterated standard (this compound), the original concentration of Momelotinib in the sample can be calculated with high accuracy, as the ratio is unaffected by variations in sample recovery or instrument response (e.g., ion suppression). mdpi.comnih.gov One study on the bioanalysis of Momelotinib in rat plasma specifically noted that because deuterated Momelotinib was unavailable, a less ideal structural analogue had to be used as the internal standard, highlighting the critical need for compounds like this compound to ensure the highest quality data in pharmacokinetic research. jpionline.org

Table 1: Comparison of Internal Standard Types for LC-MS/MS Bioanalysis

Feature Structural Analogue IS Stable Isotope-Labeled IS (e.g., this compound)
Co-elution Elutes at a different retention time. Elutes at nearly the same retention time as the analyte. scispace.com
Ionization Efficiency May differ from the analyte, leading to variable matrix effects. Has nearly identical ionization efficiency, compensating for matrix effects. wuxiapptec.com
Extraction Recovery May differ from the analyte. Has virtually identical extraction recovery to the analyte. researchgate.net
Accuracy Good, but susceptible to differential matrix effects. Highest level of accuracy; considered the "gold standard". scispace.com

| Availability | Generally easier to find or synthesize. | Often requires custom synthesis and can be more expensive. scispace.com |

Development of Novel Analytical Platforms Incorporating Deuterated Standards

The development of robust, high-throughput analytical methods is essential for modern drug development, enabling the rapid processing of thousands of samples from preclinical and clinical studies. This compound is a key enabling tool for the creation of these advanced analytical platforms, particularly those based on LC-MS/MS. lcms.cz

The incorporation of a deuterated internal standard like this compound allows for the development of simplified and rapid sample preparation techniques, such as "dilute-and-shoot" or protein precipitation, which are often preferred in high-throughput environments. researchgate.net While these methods may result in less clean samples and higher matrix effects, the use of a co-eluting stable isotope-labeled internal standard effectively corrects for these variations, ensuring data remains accurate and reliable. wuxiapptec.com

Furthermore, these platforms are crucial for:

Pharmacokinetic (PK) Studies: Accurately determining drug absorption, distribution, metabolism, and excretion (ADME) profiles. simsonpharma.comnih.gov

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of a drug.

Therapeutic Drug Monitoring (TDM): Measuring drug concentrations in patients to optimize therapy, although this is more common for marketed drugs than research compounds.

The reliability imparted by deuterated standards allows researchers to confidently compare data generated across different days, different instruments, and even different laboratories, which is critical for large-scale clinical trials. mdpi.com

Emerging Research Directions in JAK/ACVR1 Inhibition Studies

Momelotinib is distinguished from other approved JAK inhibitors by its unique dual-inhibition mechanism, targeting not only the JAK1 and JAK2 kinases responsible for inflammatory signaling but also ACVR1, a key regulator of iron metabolism via its control of hepcidin (B1576463). nih.govnih.govfrontiersin.orgnih.gov This dual activity allows it to address splenomegaly and constitutional symptoms while also improving the anemia that is a hallmark of myelofibrosis. researchgate.netnih.govbloodcancerstoday.com

Future research in this area is likely to focus on several key directions where this compound could play a significant role:

Probing Target-Specific Metabolism: Using this compound to investigate whether the metabolic pathways of Momelotinib differ in cellular systems dominated by JAK signaling versus those where ACVR1 signaling is paramount. This could provide insights into the pharmacodynamics of its dual action.

Development of Next-Generation Dual Inhibitors: The "deuterium switch" approach, which involves creating a deuterated version of an approved drug to improve its properties, is a well-established strategy. nih.gov Research could explore whether a deuterated version of Momelotinib for therapeutic use could offer an improved pharmacokinetic or safety profile, potentially by reducing metabolic switching or the formation of active metabolites. uniupo.it The clinical development of CTP-543 (deuruxolitinib), a deuterated analogue of the JAK inhibitor ruxolitinib, for alopecia areata demonstrates the successful application of this strategy within the JAK inhibitor class. tandfonline.comfrontiersin.org

Resistance Mechanisms: Acquired resistance to targeted therapies is a significant clinical challenge. nih.gov Studies could use this compound to accurately quantify drug levels in resistant and sensitive cell lines to investigate whether resistance is linked to altered drug metabolism or efflux.

Potential for this compound in Drug Discovery and Development Methodologies

The application of deuterium chemistry has evolved from a niche technique to an integral part of the modern drug discovery and development process. wikipedia.orgnih.gov this compound exemplifies the potential of deuterated compounds to serve as critical tools throughout the entire drug development pipeline, from initial discovery to clinical trials.

The primary potential of this compound lies in its ability to de-risk and accelerate the development of Momelotinib or next-generation analogues. Its use as an internal standard is fundamental for generating the high-quality bioanalytical data required by regulatory agencies for submission. jpionline.org

Beyond its role in bioanalysis, deuteration as a strategy offers significant potential:

Reducing Metabolite-Driven Toxicity: If a particular metabolite of a drug is found to be toxic, deuterating the site that produces it can reduce its formation, thereby improving the drug's safety profile. nih.gov

Enhancing Target Engagement: By improving metabolic stability, a deuterated drug may maintain its efficacious concentration for a longer period, potentially leading to improved target engagement and better clinical outcomes.

The strategic use of deuterated compounds like this compound is no longer an afterthought but a proactive strategy in medicinal chemistry to design better and safer medicines. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Description
Momelotinib A JAK1, JAK2, and ACVR1 inhibitor.
This compound A deuterated isotopologue of Momelotinib.
Deucravacitinib A deuterated TYK2 inhibitor.
Ruxolitinib A JAK1 and JAK2 inhibitor.
CTP-543 (Deuruxolitinib) A deuterated analogue of ruxolitinib.
Oclacitinib A JAK inhibitor used as an internal standard in a Momelotinib study.
7-ethoxycoumarin A compound used as a positive control in metabolism assays.
Deutetrabenazine The first FDA-approved deuterated drug.
Fedratinib A JAK inhibitor.

Q & A

Basic Research Questions

Q. How should pharmacokinetic (PK) studies for Momelotinib-d8 be designed to ensure reproducibility?

  • Methodological Guidance : Use deuterated analogs (e.g., this compound) as internal standards in LC-MS/MS assays to quantify parent compounds and metabolites. Include parameters like AUC, Cmax, and half-life.
  • Experimental Validation : Employ crossover studies in animal models (e.g., rodents) to compare deuterated vs. non-deuterated forms, ensuring identical dosing regimens and sample collection timelines. Validate assays using spiked plasma samples with known concentrations .
  • Data Reporting : Follow ICH guidelines for bioanalytical method validation, including precision, accuracy, and stability testing .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Core Methods :

  • NMR Spectroscopy : Confirm deuterium incorporation at specific positions (e.g., C-3 and C-4) using <sup>2</sup>H-NMR .
  • HPLC-UV/MS : Monitor degradation products under stress conditions (e.g., heat, light) per ICH Q1A guidelines .
    • Advanced Characterization : Isotopic purity assessment via high-resolution mass spectrometry (HRMS) to rule out protium exchange .

Q. How does deuteration impact this compound’s metabolic profile compared to the non-deuterated form?

  • Comparative Analysis : Conduct in vitro metabolic assays using human liver microsomes to quantify CYP450-mediated metabolism. Use deuterium isotope effects (DIEs) to explain reduced clearance rates observed in vivo .
  • Key Metrics : Calculate kinetic isotope effects (KIEs) for oxidative pathways (e.g., KIE = kH/kD) to validate metabolic stability improvements .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Root-Cause Analysis :

  • Species-Specific Differences : Compare murine vs. human pharmacokinetic-pharmacodynamic (PK-PD) models to identify interspecies variability in drug distribution or target engagement .
  • Tissue Penetration Studies : Use radiolabeled this compound in autoradiography to assess drug accumulation in bone marrow (critical for myelofibrosis studies) .
    • Statistical Approaches : Apply mixed-effects modeling to account for inter-individual variability in clinical trial data .

Q. What strategies optimize this compound synthesis while minimizing isotopic dilution?

  • Synthetic Optimization :

  • Deuterium Source Selection : Use D2O or deuterated reagents (e.g., CD3OD) in catalytic hydrogenation to maximize isotopic incorporation .
  • Reaction Monitoring : Track deuterium loss via in-line FTIR or <sup>2</sup>H-NMR during synthetic steps .
    • Quality Control : Implement orthogonal purity checks (e.g., isotope ratio mass spectrometry) to detect protium contamination .

Q. How should researchers design dose-escalation studies for this compound in myelofibrosis patients?

  • Protocol Design :

  • Phase Ib/IIa Framework : Use a 3+3 dose-escalation design with endpoints like JAK2V617F allele burden reduction and spleen volume reduction .
  • Safety Monitoring : Prioritize adverse event tracking for anemia and thrombocytopenia, common in JAK inhibitor therapies .
    • Data Interpretation : Apply Bayesian hierarchical models to correlate dose levels with biomarker responses while adjusting for baseline covariates .

Methodological Considerations for Data Integrity

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?

  • Model Selection : Use Emax models to estimate EC50 values in cell-based assays (e.g., JAK/STAT inhibition). For clinical data, employ longitudinal mixed models to handle repeated measures .
  • Bias Mitigation : Pre-specify subgroup analyses (e.g., by mutation status) in trial protocols to avoid post hoc data dredging .

Q. How can isotopic exchange be controlled in long-term stability studies of this compound?

  • Experimental Controls :

  • Storage Conditions : Test stability at -80°C (vs. -20°C) to minimize deuterium loss. Use inert gas (e.g., argon) for lyophilized samples .
  • Accelerated Testing : Conduct forced degradation studies at 40°C/75% RH to simulate long-term storage and quantify protium back-exchange via HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.